molecular formula C19H21N3O3 B2757680 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-isopropoxybenzamide CAS No. 1421523-16-1

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-isopropoxybenzamide

Cat. No. B2757680
CAS RN: 1421523-16-1
M. Wt: 339.395
InChI Key: NEMVRCUGYSNEFU-UHFFFAOYSA-N
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Description

The compound “N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-isopropoxybenzamide” is an organic compound containing a furan ring, a pyrazole ring, and a benzamide group . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Benzamide is an amide derivative of benzoic acid, featuring an amide functional group (-CONH2) attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT calculations) can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the furan, pyrazole, and benzamide groups. For instance, furan rings can undergo Diels–Alder reactions with electrophilic alkenes and alkynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 5H-furo[3′,2′ : 6,7][1]benzopyrano[3,4-c]pyridin-5-ones and 8H-pyrano[3′,2′ : 5,6]benzofuro[3,2-c]pyridin-8-ones explores complex chemical reactions and provides foundational knowledge for creating furan-based compounds with potential application in material science and organic chemistry Morón, Nguyen, & Bisagni, 1983.

Biological Activity

  • Research on compounds derived from Caryodaphnopsis baviensis, including neolignans and sesquiterpenes, offers insights into the biological activity of furan derivatives, potentially guiding the development of new therapeutic agents Anh, Ripperger, Porzel, Sung, & Adam, 1997.

Potential Bioactive Compounds

  • Studies on the synthesis of potentially bioactive compounds from Visnaginone highlight the versatility of furan derivatives in creating new molecules with possible applications in medicine and pharmacology Abdel Hafez, Ahmed, & Haggag, 2001.

Antimicrobial Activity

Metabolic Studies

  • Research into the metabolism of furametpyr, including identification of metabolites and biotransformation in rats and humans, provides a comprehensive understanding of how furan derivatives are processed biologically, which is crucial for the development of safe and effective new compounds Nagahori, Yoshino, Tomigahara, Isobe, Kaneko, & Nakatsuka, 2000.

Analytical and Spectral Studies

  • Analytical and spectral studies of furan ring-containing organic ligands, including their synthesis, characterization, and antimicrobial activity, highlight the importance of furan derivatives in the development of new materials and bioactive molecules Patel, 2020.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism of action would describe how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical substances .

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13(2)25-16-8-6-14(7-9-16)19(23)20-12-15-11-17(22(3)21-15)18-5-4-10-24-18/h4-11,13H,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMVRCUGYSNEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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